L-738167 Exhibits Subnanomolar Platelet Aggregation Potency Comparable to Tirofiban
In human gel-filtered platelet assays, L-738167 inhibits ADP-induced aggregation with an IC50 of 8 nM [1]. This potency is within the same nanomolar range as tirofiban, a clinically established GPIIb/IIIa antagonist, which demonstrates an IC50 of 11.5 nM [2] to 1.41 nM [3] in similar human platelet aggregation assays.
| Evidence Dimension | Inhibition of ADP-induced human platelet aggregation (IC50) |
|---|---|
| Target Compound Data | 8 nM |
| Comparator Or Baseline | Tirofiban: 11.5 nM [2]; 1.41 nM [3] |
| Quantified Difference | L-738167 is 1.4-fold less potent than the 11.5 nM tirofiban value, or 5.7-fold less potent than the 1.41 nM value, depending on assay conditions. |
| Conditions | Human gel-filtered platelets, ADP-induced aggregation |
Why This Matters
L-738167 offers potent GPIIb/IIIa antagonism in the same nanomolar range as tirofiban, establishing it as a viable, potent alternative for in vitro thrombosis models.
- [1] Askew, B. C., Bednar, R. A., Bednar, B., Claremon, D. A., Cook, J. J., McIntyre, C. J., ... & Hartman, G. D. (1997). Non-peptide glycoprotein IIb/IIIa inhibitors. 17. Design and synthesis of orally active, long-acting non-peptide fibrinogen receptor antagonists. Journal of Medicinal Chemistry, 40(12), 1779-1788. View Source
- [2] PMC3046630 Table 1. IC50 values for GPIIb/IIIa antagonists in human platelets. View Source
- [3] Zhu, J., Zhu, J., & Springer, T. A. (2020). Engineering and in vitro activities of M-tirofiban. Nature Communications, Fig. 7. View Source
